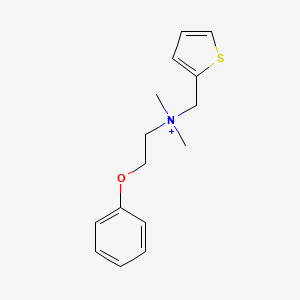
Thenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thenium is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is a transition metal belonging to Group 7 of the periodic table and is known for its high melting point, resistance to corrosion, and ability to form stable compounds in multiple oxidation states.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thenium can be synthesized through several methods, including:
Reduction of Perrhenates: One common method involves the reduction of perrhenates using hydrogen gas at high temperatures.
Electrodeposition: This method involves the deposition of this compound from an aqueous solution onto a substrate using an electric current.
Chemical Vapor Deposition (CVD): In this process, this compound is deposited onto a surface from a vapor phase, often using a precursor gas such as this compound hexafluoride.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of this compound from molybdenite ores. The process includes:
Roasting: Molybdenite is roasted to form molybdenum trioxide and this compound heptoxide.
Leaching: The oxides are leached with water to form soluble perrhenates.
Reduction: The perrhenates are then reduced to metallic this compound using hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
Thenium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound heptoxide.
Reduction: It can be reduced from higher oxidation states to lower ones using reducing agents like hydrogen.
Substitution: this compound can participate in substitution reactions, forming compounds such as this compound carbonyl complexes.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and nitric acid are commonly used to oxidize this compound.
Reducing Agents: Hydrogen gas and carbon monoxide are used for reduction reactions.
Solvents: Aqueous solutions and organic solvents like acetone and ethanol are often used in these reactions.
Major Products
This compound Heptoxide: Formed through oxidation.
This compound Carbonyl Complexes: Formed through substitution reactions with carbon monoxide.
Scientific Research Applications
Thenium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound-based radiopharmaceuticals are used in cancer diagnosis and treatment.
Industry: Employed in high-temperature superalloys for aerospace applications and as a catalyst in petrochemical refining.
Mechanism of Action
The mechanism by which thenium exerts its effects varies depending on its application:
Catalysis: this compound acts as a catalyst by providing a surface for reactants to adsorb, facilitating the breaking and forming of chemical bonds.
Radiopharmaceuticals: this compound isotopes emit radiation that can be used to target and destroy cancer cells.
Biological Imaging: this compound complexes can bind to specific biomolecules, allowing them to be visualized using imaging techniques.
Comparison with Similar Compounds
Thenium is often compared to other transition metals such as technetium and manganese:
Technetium: Similar in chemical behavior but more commonly used in medical imaging due to its radioactive isotopes.
Manganese: Shares some chemical properties with this compound but is more abundant and less expensive.
Similar Compounds
Technetium: Used in radiopharmaceuticals and imaging.
Manganese: Used in steel production and as a catalyst.
Rhenium: Similar to this compound in many chemical properties and applications.
This compound’s unique combination of high melting point, resistance to corrosion, and versatile chemical behavior makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
16776-64-0 |
|---|---|
Molecular Formula |
C15H20NOS+ |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium |
InChI |
InChI=1S/C15H20NOS/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3/q+1 |
InChI Key |
KYCIUIVANPKXLW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















